1,5-dimethyl-1H-indole-2-carbohydrazide
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Overview
Description
1,5-Dimethyl-1H-indole-2-carbohydrazide is a chemical compound with the molecular formula C11H13N3O. It is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-1H-indole-2-carbohydrazide can be synthesized through several methods. One common method involves the reaction of 1,5-dimethyl-1H-indole-2-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically takes place in a solvent such as ethanol or methanol, and the product is obtained after purification through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may involve additional steps such as solvent recovery and recycling to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-1H-indole-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygen-containing derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
1,5-Dimethyl-1H-indole-2-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Used in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 1,5-dimethyl-1H-indole-2-carbohydrazide involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. The exact mechanism of action may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethylindole: Another indole derivative with similar structural features but different functional groups.
1-Methylindole-2-carboxylic acid: A related compound with a carboxylic acid group instead of a carbohydrazide group.
2,5-Dimethylindole: A dimethyl-substituted indole with different substitution patterns.
Uniqueness
1,5-Dimethyl-1H-indole-2-carbohydrazide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its carbohydrazide group allows for specific interactions with molecular targets, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
1,5-dimethylindole-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-7-3-4-9-8(5-7)6-10(14(9)2)11(15)13-12/h3-6H,12H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFZCOWSYPJOJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2)C(=O)NN)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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